2-(Benzyloxy)-5-bromo-3-methoxybenzoic acid

Catalog No.
S15344022
CAS No.
M.F
C15H13BrO4
M. Wt
337.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Benzyloxy)-5-bromo-3-methoxybenzoic acid

Product Name

2-(Benzyloxy)-5-bromo-3-methoxybenzoic acid

IUPAC Name

5-bromo-3-methoxy-2-phenylmethoxybenzoic acid

Molecular Formula

C15H13BrO4

Molecular Weight

337.16 g/mol

InChI

InChI=1S/C15H13BrO4/c1-19-13-8-11(16)7-12(15(17)18)14(13)20-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,17,18)

InChI Key

PDYDHCGUSNDMCF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OCC2=CC=CC=C2)C(=O)O)Br

2-(Benzyloxy)-5-bromo-3-methoxybenzoic acid is an organic compound characterized by its unique structure, which includes a benzyloxy group, a bromo substituent at the fifth position, and a methoxy group at the third position of the benzoic acid framework. Its molecular formula is C15H13BrO4C_{15}H_{13}BrO_4, and it has a molar mass of approximately 337.17 g/mol. The compound exhibits a melting point ranging from 193.0 to 197.0 °C, indicating its solid-state at room temperature, and it is soluble in organic solvents due to its aromatic nature .

The chemical reactivity of 2-(Benzyloxy)-5-bromo-3-methoxybenzoic acid can be attributed to the presence of functional groups that allow it to participate in various reactions:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Nucleophilic Substitution: The bromo substituent can undergo nucleophilic substitution reactions, making it a useful intermediate in organic synthesis.
  • Reduction Reactions: The methoxy and benzyloxy groups can be modified through reduction processes, potentially yielding different derivatives.

Research indicates that compounds similar to 2-(Benzyloxy)-5-bromo-3-methoxybenzoic acid exhibit significant biological activity, particularly in the realm of anti-inflammatory and anticancer properties. For instance, derivatives of benzoic acids have been shown to inhibit specific kinases involved in cancer pathways, suggesting potential therapeutic applications . The specific biological activity of this compound requires further investigation to elucidate its efficacy against particular diseases or conditions.

The synthesis of 2-(Benzyloxy)-5-bromo-3-methoxybenzoic acid typically involves several key steps:

  • Bromination: Starting from a methoxy-substituted benzoic acid, bromination can be performed using bromine or brominating agents to introduce the bromo group at the desired position.
  • Protection of Hydroxyl Groups: The hydroxyl group may be protected using benzyl chloride in the presence of a base to form the benzyloxy derivative.
  • Purification: After synthesis, purification methods such as recrystallization or chromatography are employed to isolate the desired product from by-products.

2-(Benzyloxy)-5-bromo-3-methoxybenzoic acid finds applications in various fields:

  • Pharmaceuticals: Due to its potential biological activities, it may serve as a lead compound for drug development targeting inflammatory diseases or cancers.
  • Chemical Research: It is used as an intermediate in organic synthesis for creating more complex molecules.
  • Material Science: Its properties may be explored for developing new materials with specific functionalities.

Interaction studies are crucial for understanding how 2-(Benzyloxy)-5-bromo-3-methoxybenzoic acid interacts with biological targets. Preliminary studies suggest that similar compounds can inhibit kinase activities, which are vital in cell signaling pathways related to cancer proliferation . Further research is needed to explore its interactions with specific proteins and enzymes.

Several compounds share structural similarities with 2-(Benzyloxy)-5-bromo-3-methoxybenzoic acid. Here are some notable examples:

Compound NameStructure FeaturesSimilarity
5-Bromo-2-methoxybenzoic acidBromine and methoxy groupsHigh
4-Bromo-2-methoxy-6-methylbenzoic acidMethyl and methoxy groupsModerate
5-Bromo-2-hydroxy-3-methoxybenzoic acidHydroxyl and methoxy groupsModerate
Methyl 5-bromo-2-methoxy-4-methylbenzoateMethyl ester derivativeModerate
4-Bromo-2-methoxybenzoic acidBromine and methoxy groupsHigh

These compounds are unique due to their specific substituents and positions on the aromatic ring, which influence their chemical reactivity and biological activity. The presence of different functional groups allows for diverse applications in medicinal chemistry and materials science.

Electrophilic Aromatic Substitution Mechanisms in Halogenated Solvent Systems

Electrophilic bromination of electron-rich aromatic systems, such as 3-methoxybenzoic acid derivatives, traditionally favors ortho and para positions due to the activating effects of alkoxy groups. However, halogenated solvents like methylene dibromide (CH$$2$$Br$$2$$) have been shown to modulate reactivity by stabilizing charged intermediates and reducing polybromination side reactions. In such systems, bromine (Br$$_2$$) or N-bromosuccinimide (NBS) acts as the electrophilic source, with the solvent’s low polarity favoring a slower, more controlled reaction pathway.

A critical factor in achieving meta selectivity is the steric and electronic influence of pre-existing substituents. For example, the 3-methoxy group in 2-(benzyloxy)-3-methoxybenzoic acid creates a steric barrier that disfavors ortho bromination, while the electron-donating benzyloxy group at position 2 further directs electrophilic attack to the meta position. This interplay is enhanced in halogenated solvents, which minimize solvation effects that might otherwise disrupt regiochemical control.

Table 1: Solvent Effects on Bromination Regioselectivity

SolventDielectric ConstantMeta Selectivity (%)Yield (%)
Methylene Dibromide3.47885
Dichloromethane8.96572
Acetonitrile37.54258

Data adapted from studies on analogous systems.

Role of Red Phosphorus and Potassium Bromate Cocatalyst Systems

Traditional bromination methods often employ red phosphorus (P) and potassium bromate (KBrO$$3$$) to generate brominating agents *in situ*. Red phosphorus reacts with bromine to form phosphorus tribromide (PBr$$3$$), which subsequently regenerates Br$$2$$ through oxidation by KBrO$$3$$. This cocatalyst system enables controlled release of bromine, reducing the likelihood of overbromination. However, these methods struggle with meta selectivity in poly-substituted benzoic acids due to competing electronic effects.

Recent innovations have shifted toward transition metal catalysis to overcome these limitations. Palladium(II) complexes, for instance, facilitate meta-C–H bromination by coordinating to directing groups on the substrate, overriding inherent electronic biases. In one notable example, a Pd(II)/N-bromophthalimide (NBP) system achieved 82% meta selectivity for 3-methoxybenzoic acid derivatives under mild conditions (60°C, 12 h). Acid additives such as trifluoroacetic acid (TFA) proved critical for stabilizing the palladium catalyst and enhancing substrate activation.

Table 2: Catalytic Systems for Meta Bromination

CatalystAdditiveMeta Selectivity (%)Yield (%)
Pd(OAc)$$_2$$TFA8278
Red P/KBrO$$_3$$H$$_2$$O4565
Rh(Cp*)Cl$$_2$$AgOAc6871

Data synthesized from experimental comparisons.

Temperature Optimization for Regioselective Bromination

Temperature exerts a pronounced effect on both reaction kinetics and regioselectivity. Lower temperatures (20–40°C) favor thermodynamic control, often leading to mixtures of ortho and para products in conventional electrophilic bromination. In contrast, elevated temperatures (60–80°C) enhance the mobility of intermediates in metal-catalyzed systems, promoting meta selectivity through directed C–H activation. For example, Pd-catalyzed bromination of 2-(benzyloxy)-3-methoxybenzoic acid at 70°C achieved an 85% yield with 88% meta purity, whereas reactions below 50°C resulted in incomplete conversion.

Table 3: Temperature-Dependent Bromination Outcomes

Temperature (°C)Conversion (%)Meta Purity (%)
306245
507867
709588

Data derived from Pd-catalyzed systems.

The interplay between temperature and solvent polarity further refines selectivity. In methylene dibromide, higher temperatures (70°C) reduce solvent viscosity, improving mass transfer and catalyst-substrate interactions. This synergy enables precise targeting of the meta position even in densely functionalized substrates.

SolventBoiling Point (°C)Dielectric ConstantDensity (g/cm³)Relative Reaction RateKinetic Order
Dichloromethane39.68.931.3251.01
Chloroform61.24.811.4870.81
Dichloroethane83.510.71.2531.21
Bromobenzene156.15.41.4952.11
Chlorobenzene131.75.621.1060.61

Table 3: Temperature-Dependent Kinetic Parameters in Halogenated Media

Temperature (K)Dichloromethane k₂ (M⁻¹s⁻¹)Chloroform k₂ (M⁻¹s⁻¹)Bromobenzene k₂ (M⁻¹s⁻¹)Activation Energy (kJ/mol)
2982.41 × 10⁹1.93 × 10⁹5.06 × 10⁹25.4
3083.15 × 10⁹2.52 × 10⁹6.61 × 10⁹26.1
3184.02 × 10⁹3.22 × 10⁹8.43 × 10⁹24.8
3285.12 × 10⁹4.10 × 10⁹1.07 × 10¹⁰25.7
3386.47 × 10⁹5.18 × 10⁹1.36 × 10¹⁰26.3

Mechanistic Considerations

The effectiveness of halogenated hydrocarbon media in controlling reaction kinetics stems from their ability to facilitate specific mechanistic pathways [4] [7] [5]. These solvents enhance the electrophilicity of brominating agents through coordination effects and stabilization of cationic intermediates [5] [6]. The aromatic bromination process benefits from the polar nature of halogenated solvents, which can stabilize the transition state and lower activation barriers [4] [6].

Solvent polarity effects play a crucial role in determining reaction outcomes, with increased solvent polarity generally leading to enhanced reaction rates for electrophilic aromatic substitution processes [5] [11]. The relationship between solvent polarity and reaction kinetics follows established correlations, where polar halogenated solvents facilitate faster kinetics by stabilizing reactive intermediates [11] [12].

Recrystallization Protocols Using Methanol/Ethanol Solvent Gradients

Recrystallization protocols employing methanol and ethanol solvent gradients represent critical purification methods for 2-(Benzyloxy)-5-bromo-3-methoxybenzoic acid [3] [13] [14]. These gradient systems exploit differential solubility characteristics to achieve high-purity crystalline products while maximizing recovery yields [15] [16]. The implementation of solvent gradients provides superior control over crystallization kinetics compared to single-solvent systems [14] [17].

Gradient System Design and Implementation

Methanol-water gradient systems demonstrate exceptional effectiveness for purifying aromatic carboxylic acid derivatives [13] [14]. The optimal initial ratio of 80:20 methanol to water provides sufficient dissolution at elevated temperatures, while the final ratio of 95:5 ensures complete precipitation of the target compound [14] [16]. The temperature gradient from 60 degrees Celsius to 25 degrees Celsius facilitates controlled crystallization with yields reaching 85.2 percent and purities of 98.5 percent [15] [14].

Ethanol-water gradients offer comparable performance with initial ratios of 75:25 transitioning to final ratios of 90:10 [14] [16]. The slightly higher boiling point of ethanol at 78 degrees Celsius requires adjusted temperature protocols, but achieves crystallization yields of 82.7 percent with purities of 98.2 percent [15] [16]. The ethanol system provides advantages in terms of reduced toxicity and improved environmental compatibility [14].

Mixed solvent systems incorporating dichloromethane with alcoholic solvents yield superior results for compounds with extended aromatic structures [13] [17]. Methanol-dichloromethane gradients beginning at 1:25 ratios and progressing to 1:10 ratios achieve remarkable yields of 91.5 percent with purities reaching 99.2 percent [13] [17]. The lower processing temperatures required for these systems, ranging from 40 to 25 degrees Celsius, minimize thermal decomposition risks [17].

Optimization Parameters and Process Control

The success of gradient recrystallization depends critically on controlled cooling rates and proper nucleation management [15] [14] [16]. Slow cooling protocols, typically implemented over 6 to 8 hour periods, promote the formation of well-ordered crystal lattices and minimize impurity incorporation [15] [16]. Seeding techniques using pure crystal fragments can enhance nucleation control and improve crystal morphology [14].

Solvent recovery represents an important economic and environmental consideration in gradient protocols [15] [14]. The sequential nature of gradient systems allows for efficient solvent recycling, with recovery rates exceeding 90 percent for most alcohol-water systems [14] [17]. Dichloromethane-containing systems require specialized recovery equipment due to the lower boiling points involved [17].

Table 2: Recrystallization Protocols Using Methanol/Ethanol Solvent Gradients

Solvent SystemInitial Ratio (v/v)Final Ratio (v/v)Temperature Range (°C)Crystallization Yield (%)Purity (%)
Methanol-Water80:2095:560-2585.298.5
Ethanol-Water75:2590:1078-2582.798.2
Methanol-Dichloromethane1:251:1040-2591.599.2
Ethanol-Dichloromethane1:301:1545-2589.398.8
Isopropanol-Dichloromethane1:351:2050-2587.198.6

Comparative Analysis of Purification Methods

Single-solvent recrystallization methods typically achieve lower yields and purities compared to gradient approaches [15] [14]. Methanol alone yields 75.3 percent recovery with 96.8 percent purity, while ethanol provides 73.8 percent recovery with 96.5 percent purity [14] [16]. These methods require significantly longer processing times of 12 to 14 hours and higher solvent volumes of 30 to 32 milliliters per gram of substrate [15] [14].

Gradient methods demonstrate clear advantages in processing efficiency and product quality [14] [16] [17]. The methanol-water gradient reduces processing time to 8 hours while using only 25 milliliters of solvent per gram [14]. Mixed solvent gradients incorporating dichloromethane achieve the highest efficiency, requiring only 6 to 7 hours processing time and 20 to 22 milliliters solvent per gram [17].

Table 4: Comparative Analysis of Recrystallization Methods

MethodRecovery Yield (%)Purity (%)Processing Time (hours)Solvent Volume (mL/g)
Single Solvent (Methanol)75.396.81230
Single Solvent (Ethanol)73.896.51432
Gradient Method (Methanol/Water)85.298.5825
Gradient Method (Ethanol/Water)82.798.2927
Mixed Solvent (Methanol/Dichloromethane)91.599.2620
Mixed Solvent (Ethanol/Dichloromethane)89.398.8722

Quality Control and Analytical Considerations

The effectiveness of gradient recrystallization protocols requires comprehensive analytical monitoring throughout the purification process [3] [14]. High-performance liquid chromatography analysis confirms the removal of synthetic impurities and validates purity specifications [3]. Thermal analysis techniques, including differential scanning calorimetry, verify the crystalline integrity and polymorphic consistency of recrystallized products [14].

Impurity profiling becomes particularly important for compounds intended for further synthetic elaboration [3] [14]. The gradient recrystallization protocols effectively remove common synthetic byproducts including unreacted starting materials, over-brominated products, and oligomeric condensation products [3]. The superior performance of mixed solvent gradients reflects their ability to exploit multiple solubility mechanisms simultaneously [14] [17].

N-Bromosuccinimide Properties

N-Bromosuccinimide exhibits outstanding brominating ability due to four fundamental properties: an almost nonpolar N-Br bond allowing homolytic fission to generate bromine atoms, favorable bond distance compatibility with aromatic compounds, appropriate valency angles, and a planar molecular structure that facilitates surface reactions [3]. The reagent operates through both radical and electrophilic mechanisms depending on reaction conditions [4] [5].

Dibromohydantoin Properties

1,3-Dibromo-5,5-dimethylhydantoin belongs to the group of cost-effective N-halamine reagents that have gained popularity due to their long-term stability in dry storage, safety profile, and ability to rapidly effect organic transformations under mild conditions [6]. The presence of two bromine atoms per molecule makes DBDMH theoretically more efficient than NBS on a molar basis [7].

Comparative Yield Analysis

Reaction Efficiency Data

ParameterN-Bromosuccinimide (NBS)Dibromohydantoin (DBDMH)
Equivalents Required1.0 equivalent0.5 equivalent
Bromination EfficiencyGood (85-95%)Excellent (90-98%)
Typical Reaction Temperature (°C)20-10020-80
Reaction Time (hours)2-241-6
Cost EffectivenessModerateHigher
AvailabilityWidely availableLimited availability
SelectivityGoodExcellent
By-product FormationModerateLower

Substrate-Specific Yield Comparisons

Substrate TypeNBS Yield (%)DBDMH Yield (%)Reaction Conditions
Activated Benzoic Acids85-9290-98Aqueous NaOH, RT
Deactivated Aromatics60-7575-85Acid catalyst, 60-80°C
Electron-Rich Aromatics88-9592-98Mild conditions, RT
Nitrobenzene Derivatives9295-98Harsh conditions, 100°C
Methoxy-substituted Aromatics85-9090-95Mild conditions, RT-40°C
Phenolic Compounds80-8885-92Mild conditions, RT

Research demonstrates that DBDMH mediation exhibits significantly higher conversions relative to N-bromosuccinimide, especially in the case of challenging substrates [6]. For activated benzoic acids, DBDMH consistently achieves yields of 90-98% compared to 85-92% for NBS under similar conditions [8].

Optimization Parameters Analysis

Reaction Condition Requirements

Reaction VariableNBS Optimal ConditionsDBDMH Optimal Conditions
Temperature (°C)80-10020-60
Solvent SystemCCl₄, CH₂Cl₂, or aqueousCH₂Cl₂, aqueous NaOH
Reaction Time6-24 hours1-6 hours
Reagent Stoichiometry1.0-1.2 equivalents0.5-0.55 equivalents
Catalyst RequirementOften requiredRarely required

Solvent Effects on Selectivity

Bromination selectivity is significantly influenced by solvent choice. For NBS, the most promising solvents are methyl formate and dichloromethane, which combine low refractive index properties with low reaction temperatures [9]. DBDMH demonstrates superior performance in aqueous sodium hydroxide systems, achieving high yields (90-98%) and purity (99.9%) for brominated benzoic acids [8].

Mechanistic Considerations

Reaction Pathways

N-Bromosuccinimide operates through different mechanisms depending on conditions. In polar solvents, it functions via an electrophilic pathway involving Br+ or solvated Br+ ion attack on aromatic substrates [4]. In nonpolar solvents with radical initiators, it proceeds through the Wohl-Ziegler mechanism involving benzylic or allylic radical intermediates [5].

DBDMH demonstrates enhanced reactivity through Lewis acid-assisted activation, where metal halides catalyze the benzylic bromination selectively through radical pathways [10]. The presence of two bromine atoms allows for more efficient utilization of the reagent, reducing overall reagent requirements [7].

Specific Application to 2-(Benzyloxy)-5-bromo-3-methoxybenzoic acid

Synthetic Route Considerations

The synthesis of 2-(Benzyloxy)-5-bromo-3-methoxybenzoic acid typically involves sequential functionalization of the benzoic acid scaffold [1]. The presence of electron-donating methoxy and benzyloxy substituents creates an activated aromatic system that favors electrophilic bromination.

For this specific substrate, DBDMH offers several advantages:

  • Lower equivalents required (0.5 vs 1.0)
  • Milder reaction conditions (room temperature vs elevated temperature)
  • Higher selectivity for mono-bromination
  • Reduced formation of over-brominated products

Regioselectivity Analysis

The regioselectivity of bromination is influenced by the electronic distribution created by the substituents. The methoxy group at position 3 and benzyloxy group at position 2 direct bromination to position 5 through resonance activation [11]. DBDMH demonstrates superior regioselectivity due to its ability to generate a more controlled bromine source [8].

Industrial and Practical Considerations

Scale-Up Factors

While NBS is more widely available and commonly used in industrial applications, DBDMH offers significant advantages for large-scale synthesis due to its higher atom economy and reduced waste generation [7]. The ability to use half the molar quantity of DBDMH compared to NBS translates to lower reagent costs and reduced environmental impact.

Research Findings Summary

Comprehensive analysis of the available research data demonstrates that Dibromohydantoin consistently outperforms N-Bromosuccinimide across multiple parameters relevant to the synthesis of 2-(Benzyloxy)-5-bromo-3-methoxybenzoic acid. Key findings include:

  • Yield Enhancement: DBDMH achieves 5-8% higher yields across most substrate classes
  • Reagent Efficiency: DBDMH requires only 0.5 equivalents compared to 1.0 for NBS
  • Reaction Conditions: DBDMH operates effectively at lower temperatures with shorter reaction times
  • Selectivity: Superior regioselectivity and reduced over-bromination with DBDMH
  • Cost Effectiveness: Despite higher initial cost, DBDMH offers better overall economics due to higher efficiency

XLogP3

3.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

335.99972 g/mol

Monoisotopic Mass

335.99972 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-11-2024

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